Trebenzomine hydrochloride

Description

Historical Context of Research and Development of Psychotropic Agents

The development of Trebenzomine (B1207135) should be viewed within the broader historical context of psychopharmacology. The mid-20th century marked a revolutionary period in the treatment of mental health disorders, beginning with discoveries in the 1950s. rsdjournal.org The successful application of chlorpromazine (B137089) for schizophrenia treatment spurred intensive research into new, more effective antipsychotic drugs. nih.gov This era also saw the serendipitous discovery of the first tricyclic antidepressant (TCA), Imipramine. ambar-lab.comcambridge.org

Initially investigated as a potential treatment for schizophrenia, Imipramine was observed to have significant mood-elevating effects in patients with depression. ambar-lab.com This finding led to its approval as the first TCA in 1959 and established a new class of drugs. nih.gov The initial classification of TCAs was based on their shared three-ring chemical structure, as their precise mechanism of action was not yet fully understood at the time of their discovery. nih.govambar-lab.com

Subsequent research in the 1960s elucidated the primary mechanism of TCAs: the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft. nih.govcambridge.org This led to the catecholamine and serotonergic theories of depression, which posited that depression was linked to a deficit of these neurotransmitters in specific brain regions. cambridge.org This monoaminergic hypothesis dominated antidepressant development for decades, leading to the creation of numerous TCAs and, later, the more selective serotonin reuptake inhibitors (SSRIs) in the 1970s and serotonin-norepinephrine reuptake inhibitors (SNRIs) in the 1990s. nih.govwikipedia.org It was within this dynamic research environment, focused on manipulating monoamine systems, that novel compounds like Trebenzomine were developed and studied.

Rationale for Contemporary Academic Interest in Trebenzomine Hydrochloride

The rationale for sustained academic interest in this compound lies in its unique preclinical profile, which distinguishes it from classic TCAs and other psychotropic agents. ncats.io Unlike most compounds that have either a clear stimulant or neuroleptic (antipsychotic) profile, Trebenzomine exhibits properties of both. ncats.io This unusual combination has made it a valuable tool for academic research into the underlying neurobiology of psychiatric disorders.

The primary driver of this interest is its proposed mechanism of action, which appears to diverge from the standard postsynaptic receptor blockade model typical of many antipsychotics. ncats.io Preclinical evidence suggests that Trebenzomine's effects on the dopamine (B1211576) system are related more to the presynaptic release of dopamine rather than the antagonism of postsynaptic dopamine receptors. ncats.io This distinct mechanism offers a different pharmacological approach to modulating dopaminergic pathways. For researchers, this suggests a novel way to achieve antipsychotic-like effects and provides an alternative model for exploring the pathophysiology of conditions like schizophrenia, beyond the traditional dopamine receptor antagonism theory. ncats.io

Overview of Preclinical Research Trajectory for this compound

The preclinical investigation of Trebenzomine (CI-686) has delineated its distinct psychotropic properties through a series of in vivo and in vitro studies. ncats.ioppd.com These laboratory-based experiments are fundamental in drug development for assessing a compound's biological activity before any human trials. ppd.comclinsurggroup.com

Trebenzomine's neuroleptic-like properties were identified through several standard animal model assessments. These include its ability to suppress conditioned avoidance behavior and to block apomorphine-induced emesis in dogs. ncats.io Furthermore, studies showed that it elevates levels of brain homovanillic acid (HVA), a primary metabolite of dopamine, which is an effect often seen with antipsychotic agents. ncats.io

Simultaneously, its stimulant properties were also characterized. A key finding in this domain was its potentiation of methamphetamine-induced self-stimulation, an effect indicative of central stimulant activity. ncats.io This dual profile, showing both antipsychotic and stimulant-like effects in preclinical models, pointed towards a complex and atypical mechanism of action. ncats.io Early reports from clinical trial proceedings subsequently classified Trebenzomine as a new psychotropic agent with potential as both an antipsychotic and an antidepressant. nih.gov

Preclinical Research Findings for Trebenzomine

| Preclinical Observation | Finding | Implied Property |

| Conditioned Avoidance Behavior | Suppression of behavior in animal models. ncats.io | Neuroleptic (Antipsychotic) |

| Apomorphine-Induced Emesis | Blockade of emesis in dogs. ncats.io | Neuroleptic (Antipsychotic) |

| Dopamine Metabolism | Elevation of brain homovanillic acid (HVA). ncats.io | Neuroleptic (Antipsychotic) |

| Methamphetamine Interaction | Potentiation of methamphetamine-induced self-stimulation. ncats.io | Stimulant |

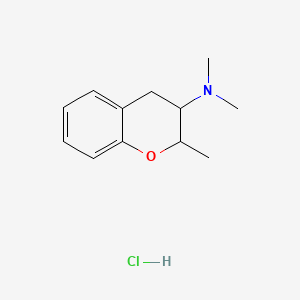

Structure

3D Structure of Parent

Properties

CAS No. |

23915-74-4 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9;/h4-7,9,11H,8H2,1-3H3;1H |

InChI Key |

FUSALJQLPCXPMH-UHFFFAOYSA-N |

SMILES |

CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

Canonical SMILES |

CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

Related CAS |

23915-73-3 (Parent) |

Synonyms |

CI 686 CI-686 N,N,2-trimethyl-3-chromanamine hydrochloride trebenzomine trebenzomine hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Trebenzomine Hydrochloride

Foundational Synthetic Pathways and Methodologies

The synthesis of a molecule like Trebenzomine (B1207135) hydrochloride can be conceptually broken down into three key stages: the formation of the foundational benzopyran core, the introduction of the crucial amine functionality, and the final conversion to its hydrochloride salt for improved pharmaceutical properties.

Benzopyran Core Formation in Trebenzomine Synthesis

The benzopyran moiety constitutes the structural backbone of Trebenzomine. researchgate.net The synthesis of benzopyran derivatives can be achieved through various established methods. One common approach involves the reaction of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For instance, the Vilsmeier-Haack reaction, which utilizes a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed to introduce a formyl group onto an activated aromatic ring, which can then serve as a precursor for cyclization into the benzopyran system. mdpi.com

Another versatile method for constructing the benzopyran core is through the aldol (B89426) condensation of o-hydroxyacetophenones with appropriate aldehydes or ketones, followed by an intramolecular Michael addition. nih.gov This strategy allows for the controlled formation of the pyran ring fused to the benzene (B151609) ring. The specific substitution pattern on the starting materials would be crucial in directing the synthesis towards the precise benzopyran structure of Trebenzomine.

Table 1: General Methodologies for Benzopyran Core Synthesis

| Reaction Type | Key Reagents | Description |

|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of an activated aromatic ring, followed by cyclization. mdpi.com |

| Aldol Condensation/Michael Addition | o-hydroxyacetophenone, aldehyde/ketone, base | Formation of a chalcone (B49325) intermediate, followed by intramolecular cyclization to form the pyran ring. nih.gov |

| Pechmann Condensation | Phenol, β-ketoester, acid catalyst | Formation of coumarin (B35378) derivatives, which can be further modified. |

| O-alkylation followed by Claisen Rearrangement | Substituted phenol, allyl halide, heat | Formation of an allyl ether, which rearranges and cyclizes to form a chromane (B1220400) ring. |

Amine Functionalization Techniques for Trebenzomine

With the benzopyran core in hand, the next critical step is the introduction of the amine-containing side chain. Several amine functionalization techniques can be envisioned for this transformation. Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. nih.gov This would involve reacting a ketone or aldehyde on the benzopyran scaffold with an appropriate amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov

Alternatively, the amine functionality could be introduced via nucleophilic substitution. A precursor containing a suitable leaving group, such as a halide or a sulfonate ester, on the side chain of the benzopyran could be reacted with the desired amine. The choice of solvent and base is critical in this step to ensure efficient reaction and minimize side products.

Table 2: Potential Amine Functionalization Strategies

| Reaction | Substrate | Reagents | Product |

|---|---|---|---|

| Reductive Amination | Benzopyran with a carbonyl group | Amine, NaBH(OAc)₃ or NaBH₃CN | Benzopyran with an amine side chain nih.gov |

| Nucleophilic Substitution | Benzopyran with a leaving group (e.g., -Br, -OTs) | Amine, Base (e.g., K₂CO₃, Et₃N) | Benzopyran with an amine side chain |

| Amide Reduction | Benzopyran with an amide group | LiAlH₄ or BH₃ | Benzopyran with an amine side chain |

Hydrochloride Salt Formation Protocols for Trebenzomine

The final step in the proposed synthesis is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to enhance the solubility, stability, and bioavailability of basic compounds. nih.gov The process typically involves dissolving the free base of Trebenzomine in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate, and then introducing a solution of hydrogen chloride (HCl) in the same or a miscible solvent. google.comgoogle.com The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

The stoichiometry of the acid addition is important to control the formation of the desired salt form (e.g., monohydrochloride or dihydrochloride), depending on the number of basic nitrogen atoms in the molecule. For a compound like Trebenzomine, which contains a single basic amine, the formation of a monohydrochloride is expected. The crystalline nature of the resulting salt can be confirmed by various analytical techniques, including X-ray diffraction. nih.gov

Advanced Synthetic Approaches and Yield Optimization Strategies for Trebenzomine Analogs

The development of novel analogs of Trebenzomine would be crucial for exploring its structure-activity relationship (SAR). Advanced synthetic approaches, such as combinatorial chemistry and parallel synthesis, could be employed to rapidly generate a library of related compounds. These techniques often utilize solid-phase synthesis, where one of the reactants is attached to a polymer support, allowing for easy purification by simple filtration.

Yield optimization is a critical aspect of any synthetic route. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reagents. The use of design of experiments (DoE) can be a powerful statistical tool to efficiently screen these parameters and identify the optimal conditions for each synthetic step. Furthermore, the implementation of process analytical technology (PAT) can allow for real-time monitoring of reactions, leading to better control and improved yields.

Chemical Reactivity and Derivatization for Novel Analog Development

The chemical reactivity of the Trebenzomine scaffold can be exploited to generate novel analogs with potentially improved pharmacological profiles.

Nucleophilic Substitution Reactions Applied to Trebenzomine Precursors

Nucleophilic substitution reactions are a cornerstone of organic synthesis and offer a versatile tool for the derivatization of Trebenzomine precursors. google.com A precursor molecule containing a suitable leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate), attached to the benzopyran core or the side chain, can be subjected to reaction with a variety of nucleophiles.

For instance, reacting a halogenated precursor with different amines would lead to a series of analogs with varying amine side chains. Similarly, reaction with alkoxides or thiolates would introduce ether or thioether linkages, respectively. The choice of the nucleophile, solvent, and reaction conditions will determine the outcome of the reaction and the nature of the resulting analog. These modifications can significantly impact the lipophilicity, polarity, and steric bulk of the molecule, thereby influencing its biological activity.

Acid-Base Reaction Modulations for Trebenzomine Derivatization

The Trebenzomine molecule possesses a tertiary amine (a dimethylamino group), which is a key functional group for derivatization. Tertiary amines are basic and readily react with acids to form the corresponding ammonium (B1175870) salts, such as the hydrochloride salt of Trebenzomine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, and this reactivity can be modulated by the pH of the reaction medium. In its free base form, the tertiary amine is more nucleophilic and can participate in a variety of chemical transformations.

One common derivatization strategy for tertiary amines is quaternization . This involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction proceeds via an SN2 mechanism. The resulting quaternary ammonium salts have different physicochemical properties, such as increased water solubility and a permanent positive charge, which can be useful for certain applications.

Another potential derivatization is the formation of N-oxides . Tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) to yield the corresponding N-oxide. This transformation alters the electronic and steric properties of the amine group.

The basicity of the tertiary amine also allows for its use as a target for various electrophilic reagents, leading to a range of derivatives. For instance, N-phosphonooxymethyl prodrugs of tertiary amines have been developed as a strategy to improve water solubility. nih.gov This approach involves the derivatization of the tertiary amine to a quaternary ammonium species. nih.gov

| Derivatization Reaction | Reagent(s) | Product Type | Potential Change in Properties |

| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary ammonium salt | Increased water solubility, permanent positive charge |

| N-Oxide Formation | H₂O₂, MCPBA | N-oxide | Altered electronic and steric properties, potential for further reactions |

| N-Phosphonooxymethylation | N/A | Quaternary ammonium prodrug | Improved aqueous solubility |

This table is interactive. You can sort and filter the data.

Electrophilic Aromatic Substitution Possibilities on the Trebenzomine Scaffold

The aromatic ring of the Trebenzomine scaffold, which is a benzopyran system, is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgpressbooks.pub In the case of Trebenzomine, the key substituent is the ether oxygen atom of the dihydropyran ring.

The oxygen atom is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. lumenlearning.commasterorganicchemistry.com This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the oxygen. masterorganicchemistry.com The positions on the benzopyran ring are numbered such that the oxygen is at position 1. Therefore, the positions ortho and para to the oxygen are C-5 and C-7.

Common electrophilic aromatic substitution reactions that could be performed on the Trebenzomine scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid to introduce an alkyl group.

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid to introduce an acyl group.

Given the directing effect of the ether oxygen, these substitutions would be expected to occur primarily at the C-5 and C-7 positions of the benzopyran ring. The steric hindrance from the rest of the molecule might influence the ratio of ortho to para substitution. masterorganicchemistry.com

| SEAr Reaction | Typical Reagents | Electrophile | Predicted Position(s) of Substitution |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C-5 and C-7 |

| Bromination | Br₂, FeBr₃ | Br⁺ | C-5 and C-7 |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | C-5 and C-7 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | C-5 and C-7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C-5 and C-7 |

This table is interactive. You can sort and filter the data.

Stereochemical Considerations in Trebenzomine Synthesis

The chemical structure of Trebenzomine, 3,4-dihydro-N,N,2-trimethyl-2H-1-benzopyran-3-amine, contains two stereogenic centers at positions C-2 and C-3 of the chromane ring.

C-2: This carbon is bonded to the ring oxygen, a hydrogen atom, a methyl group, and the C-3 carbon.

C-3: This carbon is bonded to the C-2 carbon, a hydrogen atom, a dimethylamino group, and the C-4 carbon.

The presence of two chiral centers means that Trebenzomine can exist as four possible stereoisomers: two pairs of enantiomers, which are diastereomers of each other.

| Stereoisomer | Configuration at C-2 | Configuration at C-3 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

This table is interactive. You can sort and filter the data.

The synthesis of Trebenzomine without any stereochemical control would result in a mixture of these four stereoisomers. To obtain a single, pure stereoisomer, a stereoselective synthesis is required. The development of asymmetric methods for the synthesis of chiral chromane derivatives is an active area of research. chim.itrsc.org

Several strategies could potentially be employed for the stereoselective synthesis of Trebenzomine:

Organocatalysis: Asymmetric organocatalytic methods have been successfully used for the synthesis of chiral chromanes. nih.govacs.orgrsc.orgnih.gov For example, domino Michael/hemiacetalization reactions of (E)-2-(2-nitrovinyl)phenols with aldehydes, catalyzed by chiral amines, can produce highly functionalized chromanes with excellent enantio- and diastereoselectivity. rsc.orgnih.gov

Metal Catalysis: Transition metal-catalyzed asymmetric reactions are another powerful tool for constructing chiral chromane scaffolds. rsc.org For instance, copper-catalyzed asymmetric hydroamination of 2H-chromenes has been reported. rsc.org

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains one or more of the desired stereocenters is another viable approach.

Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, the ability to synthesize specific stereoisomers of Trebenzomine would be of significant interest for further pharmacological studies.

Preclinical Pharmacological Investigations of Trebenzomine Hydrochloride

Elucidation of Molecular Mechanisms of Action

The primary focus of preclinical research on trebenzomine (B1207135) has been to unravel the complex pharmacology that underlies its distinctive behavioral effects. Unlike typical antipsychotics or antidepressants, its actions cannot be attributed to a single, well-defined receptor interaction, suggesting a novel mechanism of action.

Early investigations centered on how trebenzomine modulates key neurotransmitter systems in the brain, particularly the dopamine (B1211576) system, which is a primary target for most antipsychotic drugs.

Preclinical evidence strongly suggests that trebenzomine influences dopamine (DA) metabolism. A key finding is the compound's ability to elevate brain levels of homovanillic acid (HVA), a primary metabolite of dopamine. nih.gov This increase in HVA indicates an enhanced turnover of dopamine in the brain. rupahealth.com

However, the mechanism behind this appears to differ significantly from traditional antipsychotics. The leading hypothesis is that trebenzomine's effect is primarily related to the presynaptic release of dopamine , rather than a blockade of postsynaptic dopamine receptors. This is a crucial distinction, as most neuroleptic agents function as antagonists at D2 receptors. researchgate.net The stimulant properties of trebenzomine, such as its potentiation of methamphetamine-induced self-stimulation, further support the idea of a dopamine-releasing or release-enhancing action. medchemexpress.eu

The table below summarizes preclinical findings that are indicative of trebenzomine's effects on the central nervous system, reflecting its neuroleptic-like properties.

| Preclinical Observation | Implied Pharmacological Effect | Reference |

| Reduction of septal hyperirritability | Central nervous system depressant/sedative effect | |

| Suppression of conditioned avoidance behavior | Antipsychotic-like activity | |

| Blockade of apomorphine-induced emesis in dogs | Antidopaminergic effect at the chemoreceptor trigger zone | medchemexpress.eu |

| Elevation of brain homovanillic acid (HVA) | Increased dopamine turnover |

This table presents a summary of the neuroleptic-like effects observed in preclinical studies of Trebenzomine.

The unique preclinical profile of trebenzomine has led to the hypothesis that its mechanism of action is not based on conventional dopamine receptor antagonism. Several pieces of evidence support this notion. A clinical comparison of trebenzomine with thioridazine (B1682328), a typical antipsychotic, found that thioridazine treatment led to elevated serum prolactin levels, a hallmark of dopamine D2 receptor blockade in the tuberoinfundibular pathway. In contrast, trebenzomine did not produce this effect. oup.com

Furthermore, the compound's blend of both stimulant and neuroleptic properties is atypical for a standard dopamine antagonist. This suggests that other neurotransmitter systems may be involved or that trebenzomine interacts with the dopamine system in a more complex manner than simple receptor blockade. These findings have encouraged the exploration of other potential molecular targets to explain its full range of pharmacological activity.

Given the evidence against a simple dopamine antagonism model, researchers have considered other potential neurotransmitter systems that trebenzomine might modulate. Its classification in some databases includes potential interactions with adrenergic receptors. medchemexpress.com The early identification of trebenzomine as having potential antidepressant effects also points toward possible interactions with the serotonin (B10506) and/or norepinephrine (B1679862) systems, which are common targets for antidepressant medications. medchemexpress.eu However, detailed, publicly available preclinical studies confirming significant affinity for specific serotonin or adrenergic receptor subtypes are limited. ontosight.ai

A comprehensive analysis of a compound's receptor binding profile is essential to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects. nih.gov This analysis typically involves screening the compound against a wide panel of neurotransmitter receptors, transporters, and ion channels to determine its binding affinity, often expressed as an inhibition constant (Ki). nih.govpharmacologycanada.org

Despite the recognized importance of this data, a detailed receptor binding profile for trebenzomine hydrochloride with specific Ki values is not extensively available in the public scientific literature. ontosight.ai The lack of such data makes it challenging to definitively identify all of trebenzomine's molecular targets.

To illustrate the type of data required for such an analysis, the following table provides a template of what a receptor binding profile includes. Note: The values for Trebenzomine are not available and are represented as "N/A" (Not Available) to indicate the absence of published data.

| Receptor/Transporter | Ligand | Trebenzomine Ki (nM) | Significance of Interaction |

| Dopamine D2 | [3H]Spiperone | N/A | Primary target for typical antipsychotics. |

| Serotonin 5-HT2A | [3H]Ketanserin | N/A | Target for atypical antipsychotics and some antidepressants. |

| Serotonin Transporter (SERT) | [3H]Citalopram | N/A | Primary target for SSRI antidepressants. |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | N/A | Target for some antidepressants. |

| Adrenergic α1 | [3H]Prazosin | N/A | Associated with cardiovascular side effects (e.g., orthostatic hypotension). |

| Histamine H1 | [3H]Pyrilamine | N/A | Associated with sedation and weight gain. |

| Muscarinic M1 | [3H]Pirenzepine | N/A | Associated with anticholinergic side effects (e.g., dry mouth, constipation). |

This table is a template demonstrating the format of a receptor binding profile. Specific binding affinity (Ki) data for Trebenzomine is not currently available in public literature.

The interaction of psychotropic drugs with metabolic enzymes is a critical area of preclinical investigation. These studies are vital for understanding a drug's pharmacokinetic profile and its potential for drug-drug interactions. nih.gov Key enzyme families of interest include the Cytochrome P450 (CYP) system, which is responsible for the metabolism of many xenobiotics, and Monoamine Oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govmayoclinic.org

Inhibition or induction of CYP enzymes can lead to clinically significant changes in the plasma concentrations of co-administered drugs. nih.gov Similarly, inhibition of MAO is a mechanism of action for a class of antidepressant drugs (MAOIs). nih.govwikipedia.org While some publications list trebenzomine among compounds that could potentially interact with MAOIs, specific preclinical studies detailing the inhibitory or substrate activity of trebenzomine on MAO-A, MAO-B, or specific CYP450 isoenzymes have not been widely published. inhn.org Therefore, its metabolic pathway and potential for enzyme-based drug interactions remain poorly characterized in the available literature.

Non-Dopaminergic Antagonism Hypotheses

Modulation of Intracellular Signaling Pathways

Specific studies detailing the direct modulation of intracellular signaling pathways by this compound are not extensively available in the public domain. However, based on its classification as a dopamine and adrenergic receptor antagonist, it can be inferred that trebenzomine would influence signaling cascades downstream of these receptors. medchemexpress.com For instance, antagonism of G-protein coupled receptors like the dopamine D2 receptor typically modulates the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. This, in turn, affects the activation of protein kinase A (PKA) and subsequent phosphorylation of numerous target proteins involved in neuronal excitability, gene expression, and synaptic plasticity. Similarly, interaction with adrenergic receptors would impact pathways such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades. nih.gov However, without direct experimental evidence for trebenzomine, these remain inferred mechanisms of action.

Preclinical Efficacy Studies in In Vitro Systems

Cell-Based Assays for Neurotransmitter Response and Modulation

Detailed results from specific cell-based assays measuring neurotransmitter release, reuptake, or postsynaptic electrical responses following trebenzomine application are not well-documented in publicly accessible literature. The compound's in vivo profile strongly suggests an interaction with dopaminergic and adrenergic systems. medchemexpress.cnmedchemexpress.eu It is likely that in vitro assays would demonstrate an antagonistic effect at dopamine and norepinephrine receptors, but specific data on parameters like IC50 or EC50 values in cell-based functional assays are not available.

Oxidative Stress Mitigation Assays, including Free Radical Scavenging

There is no available scientific literature to indicate that this compound has been evaluated for its potential to mitigate oxidative stress or for its free radical scavenging properties. Standard assays for these effects often include measuring levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, assessing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), or using chemical-based assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. nih.govnih.govnih.gov No such data has been published for trebenzomine.

Neuroprotective Efficacy in Cellular Models of Neuronal Damage

Investigations into the neuroprotective efficacy of this compound in established cellular models of neuronal damage (e.g., using toxins like 6-hydroxydopamine or glutamate (B1630785) to induce cell death) have not been reported in the available literature. Such studies are critical for determining if a compound can prevent or slow down neurodegenerative processes, but this specific area of preclinical testing for trebenzomine has not been publicly documented. nih.gov

Receptor-Ligand Binding and Functional Assays

While specific quantitative data from receptor-ligand binding studies, such as dissociation constants (Kd) or inhibition constants (Ki), are not detailed in the available literature, the pharmacological profile of trebenzomine strongly indicates interaction with dopamine and adrenergic receptors. medchemexpress.cnmedchemexpress.com Its classification as a "neuroleptic" agent and its ability to block apomorphine-induced effects are characteristic of dopamine D2 receptor antagonism. medchemexpress.commedchemexpress.cn Functional assays, based on its in vivo effects, would classify it as an antagonist at these receptors. The term neuroleptic itself implies a functional blockade of dopamine receptors, a hallmark of first-generation antipsychotic agents.

Preclinical Efficacy Studies in In Vivo Animal Models

Preclinical studies in animal models have demonstrated that trebenzomine exhibits a mixed profile of activity, with effects consistent with both central nervous system stimulation and depression, reflecting its complex pharmacology. medchemexpress.cnmedchemexpress.com Key findings from these in vivo studies are summarized below.

Table 1: Summary of In Vivo Preclinical Efficacy Findings for Trebenzomine

| Animal Model/Assay | Species | Observed Effect of Trebenzomine | Implication | Reference(s) |

| Apomorphine-Induced Emesis | Dog | Blockade of vomiting | Dopamine D2 receptor antagonism | medchemexpress.commedchemexpress.cnmedchemexpress.com |

| Conditioned Avoidance Behavior | Rodent | Suppression of avoidance response | Neuroleptic (antipsychotic-like) activity | medchemexpress.eumedchemexpress.cn |

| Methamphetamine-Induced Self-Stimulation | Rodent | Potentiation of self-stimulation | Stimulant-like properties | medchemexpress.cnmedchemexpress.eu |

| Septal Hyperirritability | Rodent | Reduction of hyperirritability | Sedative or mood-stabilizing effects | medchemexpress.eumedchemexpress.cn |

These findings highlight the dual nature of trebenzomine's activity. The blockade of apomorphine-induced emesis and suppression of conditioned avoidance are classic indicators of neuroleptic, antipsychotic-like action, primarily mediated through dopamine receptor blockade. medchemexpress.commedchemexpress.cn Conversely, the potentiation of methamphetamine-induced self-stimulation suggests an interaction with stimulant pathways, a characteristic not typical of classical neuroleptics. medchemexpress.eu The reduction in septal hyperirritability points towards potential anxiolytic or mood-stabilizing effects. medchemexpress.cn

Assessment of Psychotropic-like Activities

Preclinical studies have indicated that trebenzomine possesses a dual pharmacological profile, exhibiting characteristics of both stimulant and neuroleptic agents. This unusual combination of effects distinguishes it from many other psychotropic compounds.

One of the notable stimulant-like properties of trebenzomine is its ability to potentiate methamphetamine-induced self-stimulation in animal models. medchemexpress.commedchemexpress.com This suggests an interaction with the neural pathways involved in reward and reinforcement, which are often targeted by stimulant drugs. americanaddictioncenters.org The potentiation of the effects of a known stimulant like methamphetamine points towards a potential synergistic or enhancing effect on the central nervous system.

In addition to its stimulant-like effects, trebenzomine also exhibits behaviors typically associated with neuroleptic (antipsychotic) drugs. medchemexpress.com These include the suppression of conditioned avoidance behavior, a standard preclinical test used to predict antipsychotic efficacy. nih.gov Furthermore, trebenzomine has been shown to reduce septal hyperirritability in animal models. medchemexpress.commedchemexpress.com The drug also blocked apomorphine-induced emesis in dogs, another test indicative of neuroleptic action. medchemexpress.com

Investigations into the neurochemical effects of trebenzomine have revealed an elevation of brain homovanillic acid (HVA) levels. HVA is a major metabolite of dopamine, and its levels in the brain and cerebrospinal fluid are often used as an indicator of dopamine turnover. wikipedia.orgnih.govebi.ac.uk The increase in HVA suggests that trebenzomine influences dopamine metabolism. It is thought that this effect is more likely related to the presynaptic release of dopamine rather than the blockade of postsynaptic dopamine receptors, which is a common mechanism for many traditional antipsychotic drugs.

Assessment of Neuroleptic-like Behaviors (e.g., Conditioned Avoidance Suppression, Reduction of Septal Hyperirritability)

Neuroprotection Assessment in Animal Models of Neurological Insults

While direct studies on trebenzomine's neuroprotective effects in models of neurological insults like stroke or traumatic brain injury are not extensively detailed in the provided search results, the compound's impact on dopaminergic systems could have implications for conditions involving dopamine neuron degeneration, such as Parkinson's disease. Animal models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are commonly employed to study neuroprotection of dopaminergic neurons. nih.govfrontiersin.org The ability of a compound to protect these neurons from degeneration is a key measure of neuroprotective potential. nih.govfrontiersin.org

Behavioral Phenotyping in Animal Models of Mood Regulation

The unique dual-action profile of trebenzomine, exhibiting both stimulant and neuroleptic-like properties, suggests a potential role in mood regulation. Behavioral phenotyping in animal models is a crucial step in understanding a compound's effect on mood-related behaviors. nih.govnih.govfrontiersin.org Such studies can help to characterize the antidepressant and anxiolytic potential of a drug. nih.gov Clinical trials have compared trebenzomine to established drugs like doxepin (B10761459) for treating anxiety and depression, indicating its investigation for mood disorders. nih.gov

Exploration of Cognitive Function Modulation in Preclinical Paradigms

The impact of trebenzomine on cognitive function is an area for further exploration. Preclinical paradigms for assessing cognition often involve tasks that measure memory, attention, and executive function. nih.govnih.govfrontiersin.org Given that trebenzomine affects central neurotransmitter systems, particularly dopamine, which plays a role in cognitive processes, it is plausible that the compound could modulate cognitive functions. However, specific data from preclinical cognitive paradigms for trebenzomine were not available in the provided search results.

Preclinical Pharmacokinetic and Metabolic Profile of Trebenzomine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No specific studies on the ADME properties of trebenzomine (B1207135) hydrochloride in any animal models have been identified in the public domain. Such studies are fundamental to understanding a drug candidate's potential efficacy and safety. googleapis.comgoogle.com

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)

There is no available data on the in vitro metabolic stability of trebenzomine hydrochloride. Standard methodologies for assessing metabolic stability involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to determine its intrinsic clearance and metabolic half-life. justia.com These assays help predict how quickly the drug would be metabolized in the body. google.com

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Clearance, Volume of Distribution, Half-Life)

Specific in vivo pharmacokinetic parameters for this compound, such as its clearance, volume of distribution, and elimination half-life in any preclinical species, are not publicly documented. These parameters are typically determined by administering the drug to animals and measuring its concentration in blood or plasma over time.

Biotransformation Pathways and Identification of Key Metabolites

The biotransformation pathways and the chemical structures of any potential metabolites of this compound have not been described in the available literature. Drug metabolism commonly proceeds through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, and identifying the resulting metabolites is a critical step in drug development.

Blood-Brain Barrier Penetration Studies in Animal Models

While some patent documents mention general strategies for enhancing the blood-brain barrier penetration of various compounds, no specific studies or data concerning the ability of this compound to cross the blood-brain barrier in animal models have been found. google.com Such studies are vital for drugs targeting the central nervous system.

Inter-species Metabolic Comparisons in Preclinical Settings

Due to the absence of metabolic data for this compound in any single species, no inter-species metabolic comparisons can be made. Comparing the metabolism of a drug across different preclinical species is important for extrapolating the findings to humans.

Advanced Analytical Methodologies for Trebenzomine Hydrochloride Research

Chromatographic Techniques for Compound Purity and Characterization

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them crucial for assessing the purity of Trebenzomine (B1207135) hydrochloride and its related substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. americanpharmaceuticalreview.comresearchgate.net For the analysis of hydrochloride salts like Trebenzomine hydrochloride, reversed-phase HPLC is a common approach. scielo.br The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products or impurities. nih.gov

A typical HPLC method for a hydrochloride compound might involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) at a specific pH. scielo.brglobalresearchonline.net The pH of the mobile phase is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic form for optimal separation. nih.gov Detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. scielo.br

Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, linear, and robust. globalresearchonline.netjournaljpri.com Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. journaljpri.com Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. nih.gov Precision is assessed by repeatedly analyzing the same sample to determine the variability of the results. journaljpri.com

Table 1: Illustrative HPLC Method Parameters for a Hydrochloride Compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size scielo.br |

| Mobile Phase | Acetonitrile:Methanol (B129727):Phosphate Buffer (pH 6.1) (30:30:40 v/v/v) scielo.br |

| Flow Rate | 1.5 mL/min scielo.br |

| Detection | UV at 227 nm scielo.br |

| Injection Volume | 10 µl nih.gov |

| Column Temp | 30°C journaljpri.com |

This table presents a hypothetical set of HPLC conditions based on methods used for similar compounds and is for illustrative purposes only. Specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. mdpi.com For non-volatile compounds or those containing polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic performance. thomassci.com In the case of a compound like this compound, which contains amine and potentially other polar functionalities, derivatization would likely be required for successful GC analysis. A common derivatization agent is methoxyamine hydrochloride, which reacts with carbonyl groups to form more volatile oximes. thomassci.com

A typical GC method involves a capillary column with a specific stationary phase, such as a base-deactivated polyethylene (B3416737) glycol phase. nih.gov The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different boiling points. nih.gov A flame ionization detector (FID) is a common choice for the detection of organic compounds. nih.gov

Method validation for GC is similar to that for HPLC, ensuring specificity, sensitivity, precision, linearity, and accuracy. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are important parameters that define the sensitivity of the method. nih.gov

Table 2: Representative GC Method Parameters for Analysis of a Pharmaceutical Compound

| Parameter | Condition |

| Column | DB-CAM, 30 m x 0.53 mm I.D., 1.0 µm film thickness nih.gov |

| Carrier Gas | Helium at a constant flow rate of 5.33 ml/min nih.gov |

| Injector Temp | 220°C nih.gov |

| Detector Temp | 260°C (FID) nih.gov |

| Oven Program | Start at 70°C (hold 6 min), ramp to 200°C at 20°C/min, hold for 7.5 min nih.gov |

| Injection Volume | 2 µL nih.gov |

This table provides an example of GC conditions and is for illustrative purposes. The actual parameters for this compound would necessitate derivatization and specific method development.

Chiral Chromatography for Enantiomeric Purity

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological properties, it is a regulatory requirement to control the enantiomeric purity of chiral drugs. americanpharmaceuticalreview.com Chiral chromatography is the primary technique used to separate and quantify enantiomers. sigmaaldrich.com

Chiral HPLC is the most widely used method for determining enantiomeric purity. americanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com Crown ethers are a type of chiral selector that can be used for the separation of compounds containing a primary amine group. nih.gov The mobile phase composition, including the pH and the type of organic modifier, plays a crucial role in achieving optimal enantiomeric resolution. sigmaaldrich.comnih.gov

The validation of a chiral method is essential to ensure its suitability for determining enantiomeric excess (ee). uma.es This includes demonstrating the method's ability to separate the enantiomers and accurately quantify the minor enantiomer in the presence of the major one. mdpi.com

Table 3: Example of Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral AGP, 125 x 4.6 mm, 5 µm particle size uma.es |

| Mobile Phase | Phosphate buffer saline (PBS), pH 4.15–isopropanol (99.5:0.5, v/v) uma.es |

| Flow Rate | 0.8 mL/min uma.es |

| Detection | UV at 250 nm uma.es |

| Injection Volume | 10 µL uma.es |

This table illustrates typical chiral HPLC conditions. The specific CSP and mobile phase for this compound would need to be determined through method development studies.

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure of a compound, which is essential for confirming its identity and characterizing any unknown metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. slideshare.netnih.gov One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. frontiersin.org

Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are used to establish the connectivity between atoms within the molecule. youtube.com For instance, a COSY spectrum reveals which protons are coupled to each other, while HMQC and HMBC spectra show correlations between protons and carbons that are one bond or multiple bonds apart, respectively. youtube.com This wealth of information allows for the complete assignment of the molecular structure. slideshare.net

Table 4: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Provides information on the number, type, and connectivity of protons. frontiersin.org |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. frontiersin.org |

| COSY | Reveals proton-proton couplings, helping to identify adjacent protons. youtube.com |

| HMQC/HSQC | Correlates protons with the carbons to which they are directly attached. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), aiding in piecing together molecular fragments. youtube.com |

This table outlines the utility of various NMR experiments in structure determination.

Mass Spectrometry (MS) for Metabolite Characterization and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is widely used for the identification and quantification of compounds, particularly in complex biological matrices. diva-portal.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolite identification. diva-portal.orglcms.cz

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its metabolites. diva-portal.org Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of product ions, which can be used to elucidate the structure of the molecule. lcms.cz This is particularly useful for identifying the sites of metabolic modification. lcms.cz

MS is also invaluable for trace analysis, enabling the detection and quantification of compounds at very low concentrations. nih.gov This is critical for studies such as determining the presence of impurities or analyzing drug levels in biological fluids.

Table 5: Applications of Mass Spectrometry in Drug Research

| Application | Technique | Description |

| Metabolite Identification | LC-MS/MS, HRMS | Identifies the structures of drug metabolites by providing accurate mass and fragmentation data. diva-portal.orglcms.cz |

| Trace Analysis | GC-MS, LC-MS | Quantifies low levels of the drug or its impurities in various samples. nih.gov |

| Structural Elucidation | MS/MS | Provides fragmentation patterns that help to determine the structure of unknown compounds. lcms.cz |

This table summarizes the key applications of mass spectrometry in the analysis of pharmaceutical compounds.

Quantitative Bioanalytical Methods for Preclinical Sample Analysis

The quantitative determination of drugs and their metabolites in biological fluids is a critical aspect of preclinical research, providing essential data for pharmacokinetic (PK) and toxicokinetic studies. Current time information in Bangalore, IN.nih.gov For a compound like this compound, highly selective and sensitive analytical methods are necessary for the successful conduct of these evaluations. nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its high sensitivity, specificity, and speed. asianjpr.com

Sample Preparation: Before analysis, the biological matrix (e.g., plasma, serum, or urine) must be processed to isolate the analyte of interest and remove interfering substances. asianjpr.com Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. scielo.br The supernatant containing the drug is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the drug from the aqueous biological matrix.

Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent in a cartridge while the biological matrix is washed away. The drug is then eluted with a small volume of solvent. gcms.cz This technique provides cleaner extracts compared to PPT and LLE.

LC-MS/MS Method Development and Validation: A robust LC-MS/MS method is developed to achieve optimal separation and detection of this compound. ijprajournal.com The method is validated according to international guidelines to ensure its reliability and reproducibility. ijprajournal.comasiapharmaceutics.info Key validation parameters include: nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Below is an illustrative table of typical LC-MS/MS parameters that could be established for the analysis of this compound in a preclinical study.

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

| Parameter | Condition |

|---|---|

| Chromatography | |

| HPLC System | Ultimate 3000 HPLC scielo.br |

| Column | Thermo ODS C18 (50mm x 2.1mm, 5µm) scielo.br |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (Gradient Elution) nih.gov |

| Flow Rate | 0.4 mL/min scielo.br |

| Column Temperature | 35 °C scielo.br |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer scielo.br |

| Ionization Mode | Positive Electrospray Ionization (ESI+) scielo.br |

| Monitored Transition | Hypothetical: Precursor Ion (m/z) → Product Ion (m/z) |

| Capillary Voltage | 3.0 kV scielo.br |

| Vaporizer Temperature | 400 °C scielo.br |

This table is for illustrative purposes and actual parameters would need to be optimized during method development.

Impurity Profiling and Characterization Techniques for Research-Grade this compound

Impurity profiling is the identification, quantification, and characterization of unwanted chemicals in active pharmaceutical ingredients (APIs). arastirmax.comijpsr.com Regulatory authorities require stringent control over impurities to ensure the quality, safety, and efficacy of the drug substance. ijpsr.com Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). researchgate.net

Chromatographic Techniques for Impurity Detection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating and quantifying impurities in pharmaceutical compounds. chromatographyonline.comnih.gov A well-developed HPLC method should be able to separate all potential and actual impurities from the main compound. chromatographyonline.com Gas Chromatography (GC) is also used, particularly for volatile impurities and residual solvents. arastirmax.com

Identification and Structural Elucidation: Once impurities are detected, their structures must be elucidated. This is typically achieved using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides information about the molecular weight of the impurity. jfda-online.com High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for determining the precise chemical structure of an impurity. researchgate.netnih.gov The impurity often needs to be isolated in a pure form for NMR analysis. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the impurity molecule. researchgate.net

The synthesis of potential impurities is often necessary to confirm their identity and to serve as reference standards for analytical method validation. nih.govresearchgate.netjocpr.com

Below is a table outlining potential types of impurities that could be encountered in research-grade this compound and the methods used for their characterization.

Table 2: Potential Impurities in this compound and Characterization Techniques

| Impurity Type | Potential Origin | Analytical Technique(s) for Characterization |

|---|---|---|

| Starting Material | Incomplete reaction in the final synthesis step | HPLC, LC-MS, NMR |

| Intermediates | Carry-over from previous synthetic steps | HPLC, LC-MS, NMR nih.gov |

| By-products | Side reactions during synthesis | HPLC, LC-MS, NMR, FTIR jocpr.com |

| Degradation Products | Hydrolysis, oxidation, or photolysis of the API | HPLC, LC-MS, Stress Testing (acid, base, peroxide, heat, light) nih.gov |

| Residual Solvents | Solvents used during manufacturing and purification | Gas Chromatography (GC) arastirmax.com |

Future Directions and Translational Research Perspectives for Trebenzomine Hydrochloride

Identification of Novel Therapeutic Avenues Based on Preclinical Data

Preclinical data, even from earlier studies, can be re-evaluated to uncover new therapeutic possibilities for trebenzomine (B1207135). Initially investigated for potential antipsychotic and antidepressant effects, a deeper analysis of its pharmacological profile may suggest its utility in other areas of psychiatry. nih.gov

Anxiety and Stress-Related Disorders: Given the significant comorbidity between depression and anxiety, and the shared neurobiological pathways, trebenzomine's efficacy in preclinical models of anxiety should be systematically explored. Understanding its effects on stress-induced physiological and behavioral changes could open up new avenues for treating stress-related disorders. nih.gov

Cognitive Impairment: Many psychiatric conditions are accompanied by cognitive deficits. Investigating the impact of trebenzomine on cognitive domains such as memory, attention, and executive function in relevant animal models could reveal a novel therapeutic application. nih.gov

Pain Management: Some antidepressants, particularly tricyclic compounds, have demonstrated analgesic properties. mdpi.com Preclinical studies could be designed to assess the potential of trebenzomine in models of chronic pain, a condition often comorbid with depression. plos.org

A retrospective analysis of existing data, combined with new, targeted preclinical studies, is essential to fully delineate the therapeutic potential of trebenzomine beyond its originally intended indications.

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies offers an unprecedented opportunity to delve into the molecular mechanisms of action of trebenzomine. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of its biological effects. frontiersin.org

Target Identification and Validation: Omics approaches can help identify the specific molecular targets of trebenzomine and validate their relevance to its therapeutic effects. frontlinegenomics.com

Biomarker Discovery: By analyzing the changes in gene expression, protein levels, or metabolite profiles following trebenzomine administration, researchers can identify potential biomarkers to predict treatment response or monitor efficacy. frontlinegenomics.com

Understanding Side Effects: The heterogenous receptor profile of many psychotropic drugs can lead to a range of side effects. mdpi.com Omics technologies can be employed to better understand the mechanisms underlying any potential adverse effects of trebenzomine. mdpi.com

Personalized Medicine: The integration of multi-omics data has the potential to pave the way for personalized psychiatry, where treatments are tailored to an individual's unique biological makeup. frontiersin.orgmdpi.com

The application of various omics technologies in trebenzomine research is summarized in the following table:

| Omics Technology | Application in Trebenzomine Research |

| Genomics | Identifying genetic variations that influence treatment response. |

| Transcriptomics | Analyzing changes in gene expression in response to the drug. |

| Proteomics | Studying alterations in protein levels and post-translational modifications. |

| Metabolomics | Investigating changes in metabolic pathways and identifying novel biomarkers. |

| Spatial Omics | Analyzing molecular changes within the anatomical context of the brain. nih.gov |

Potential for Derivatization in Lead Optimization and Analog Discovery

Chemical modification of the trebenzomine scaffold presents a promising strategy for lead optimization and the discovery of novel analogs with improved therapeutic profiles.

Enhancing Efficacy and Specificity: Derivatization can be used to modify the chemical structure of trebenzomine to enhance its affinity and selectivity for its primary targets, potentially leading to increased efficacy and a reduction in off-target effects.

Reducing Side Effects: By making minor chemical variations to the parent compound, it may be possible to develop analogs with a more favorable side effect profile. For example, research on other antidepressants has shown that derivatization can reduce the induction of phospholipidosis, a potential side effect of some cationic amphiphilic drugs. nih.gov

Improving Pharmacokinetic Properties: Chemical modifications can also be employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of trebenzomine, leading to a more desirable pharmacokinetic profile.

A study on the derivatization of other common antidepressants identified compounds with increased inhibitory activity on acid sphingomyelinase and reduced induction of phospholipidosis compared to the original drugs. nih.gov This highlights the potential of such an approach for improving the therapeutic index of compounds like trebenzomine.

Strategies for Overcoming Research Challenges and Enhancing Specificity

Future research on trebenzomine will need to address several challenges to enhance the specificity of its therapeutic action and overcome the limitations of past studies.

Distinguishing from Placebo Effect: A significant challenge in antidepressant research is the often substantial placebo effect. wpi.edu Rigorous, well-controlled clinical trial designs are essential to clearly demonstrate the efficacy of trebenzomine.

Standardized Protocols: Inconsistencies in research methodologies, such as varying dosage requirements in preclinical studies of tricyclic antidepressants, can lead to incongruous results. nih.gov The establishment of standardized protocols for preclinical and clinical research on trebenzomine is crucial for ensuring the reliability and comparability of findings.

Addressing Heterogeneity of Psychiatric Disorders: The diverse nature of psychiatric illnesses like depression means that a "one-size-fits-all" approach to treatment is often ineffective. wpi.edu Future research should aim to identify specific patient subgroups that are most likely to respond to trebenzomine, potentially through the use of biomarkers.

Minimizing Off-Target Effects: Like many older psychotropic medications, tricyclic antidepressants can interact with multiple receptor systems, leading to a range of side effects. mdpi.comwpi.edu medicinal chemistry efforts could focus on designing derivatives of trebenzomine with higher specificity for their intended targets.

Comparative Preclinical Studies with Structurally Related Compounds

To better understand the unique therapeutic potential of trebenzomine, it is important to conduct comparative preclinical studies with structurally related compounds. Trebenzomine is a dibenzoxepine derivative, and comparing its pharmacological and behavioral effects to other compounds in this class can provide valuable insights. nih.gov

Elucidating Structure-Activity Relationships: By comparing the effects of trebenzomine with its analogs and other dibenzoxepine-based compounds, researchers can better understand the relationship between chemical structure and biological activity. This knowledge is crucial for the rational design of new and improved therapeutic agents.

Benchmarking Against Standard of Care: Comparative studies against currently prescribed antidepressants, including TCAs, SSRIs, and atypical antidepressants, will be essential to determine the relative efficacy and safety of trebenzomine. researchgate.net

Identifying Unique Mechanisms of Action: These studies may reveal unique mechanisms of action for trebenzomine that differentiate it from other compounds, potentially highlighting novel therapeutic applications.

Q & A

Q. What analytical methods are recommended for determining the purity and stability of Trebenzomine hydrochloride in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Key parameters include:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio.

- Flow Rate : 1.0 mL/min.

- Detection : UV absorbance at 254 nm.

- Sample Preparation : Dissolve 10 mg of this compound in 50 mL mobile phase, filter (0.45 µm), and inject 20 µL .

For stability, conduct accelerated degradation studies under heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products using the same HPLC protocol .

Q. How should researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Variables Tested : Temperature (4°C, 25°C, 40°C), humidity (60% and 75% RH), and light exposure.

- Sampling Intervals : 0, 1, 3, 6, and 12 months.

- Metrics : Purity (HPLC), moisture content (Karl Fischer titration), and crystallinity (X-ray diffraction).

- Storage : Use airtight, light-resistant containers with desiccants. Aliquots should avoid freeze-thaw cycles .

Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents in ethanol.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate enantiomers.

- Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy .

Q. How can systematic literature reviews be conducted to identify gaps in this compound research?

Methodological Answer:

- Databases : PubMed, SciFinder, and EMBASE.

- Keywords : "this compound," "pharmacokinetics," "formulation," paired with "synthesis" or "mechanism."

- Inclusion Criteria : Peer-reviewed studies (2000–2025), in vitro/in vivo data, and English-language publications.

- Exclusion Criteria : Patents, non-peer-reviewed articles, and non-English texts .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling optimize dosing regimens for this compound in preclinical studies?

Methodological Answer:

- Compartmental Modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL), volume of distribution (Vd), and half-life.

- Parameters : Derive from plasma concentration-time curves (0–24 hrs) in rodent models.

- Validation : Compare predicted vs. observed AUC and Cmax values. Adjust for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Q. What experimental approaches resolve contradictions in this compound’s reported mechanism of action?

Methodological Answer:

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) to proposed targets.

- Functional Studies : Compare IC50 values across cell lines (e.g., HEK293 vs. primary neurons).

- Data Reconciliation : Apply Bayesian statistics to integrate conflicting in vitro and in vivo results .

Q. How can researchers address solubility challenges in formulating this compound for intravenous delivery?

Methodological Answer:

Q. What methodologies validate the in vitro-in vivo correlation (IVIVC) for this compound extended-release tablets?

Methodological Answer:

Q. How should toxicology studies be designed to assess this compound’s hepatotoxicity risk?

Methodological Answer:

- In Vitro : Measure ALT/AST release in HepG2 cells after 72-hour exposure.

- In Vivo : Administer 10–100 mg/kg doses to rats for 28 days; perform histopathology on liver tissue.

- Biomarkers : Monitor miR-122 and glutathione depletion levels .

Q. What strategies identify synergistic combinations between this compound and existing therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.